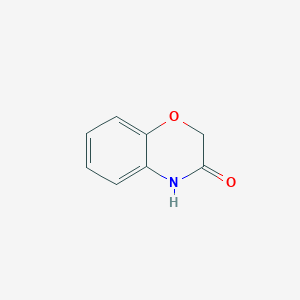

2H-1,4-Benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCGFTXRXYMJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203118 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-88-6 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,4-BENZOXAZIN-3(4H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0QAF5G662 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2H-1,4-Benzoxazin-3(4H)-one

For researchers, scientists, and professionals in drug development, 2H-1,4-benzoxazin-3(4H)-one serves as a pivotal scaffold in medicinal chemistry. This heterocyclic compound and its derivatives exhibit a wide array of biological activities, making them a subject of intensive research. This guide provides a comprehensive overview of its fundamental properties, synthesis, and biological significance, supported by experimental data and procedural insights.

Core Chemical and Physical Properties

This compound, with the chemical formula C₈H₇NO₂, is a solid at room temperature.[1] Its core structure consists of a benzene ring fused to an oxazine ring, featuring a lactam moiety. This rigid, planar structure is a key contributor to its biological activities, facilitating interactions with various biological targets.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 149.15 g/mol | [3][4] |

| Melting Point | 173-175 °C | |

| Solubility | Soluble in methanol (25 mg/mL) and toluene (2.5%). Insoluble in water, acetone, and xylene. | [5] |

| Appearance | Solid | [1] |

| InChI Key | QRCGFTXRXYMJOS-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method involves a two-step process: the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediates.[6][7] Other synthetic strategies include palladium-catalyzed carbonylation and copper-catalyzed tandem reactions.[8] The reactivity of the benzoxazinone core, particularly at the C2 and C4 positions which have partial positive charges, allows for the synthesis of a diverse range of derivatives.[9]

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, adapted from literature procedures.[7]

Step 1: O-alkylation of 2-nitrophenols

-

To a solution of a substituted 2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Stir the mixture at room temperature for a specified time.

-

Add the appropriate methyl 2-bromoalkanoate dropwise to the reaction mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2-nitro ester intermediate.

Step 2: Reductive Cyclization

-

Dissolve the 2-nitro ester intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as Pd/C or SnCl₂.

-

Carry out the reduction using a hydrogen source (e.g., H₂ gas, ammonium formate) at room temperature or elevated temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the catalyst and evaporate the solvent.

-

Purify the resulting 2-alkyl-2H-1,4-benzoxazin-3(4H)-one by recrystallization or column chromatography.

General synthesis workflow for this compound derivatives.

Spectroscopic Data

The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Representative 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones [7]

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (δ ppm) | MS m/z (%) |

| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | 10.04 (s, 1H, NH), 7.00–6.87 (m, 4H, Ar), 4.52 (dd, 1H, CH), 1.99–1.89 (m, 2H, CH₂), 1.10 (t, 3H, CH₃) | 168.8, 142.9, 126.3, 124.1, 122.4, 117.0, 115.9, 78.0, 23.9, 9.4 | 177 (M⁺, 95), 149 (39), 120 (100) |

| 7-Fluoro-2-propyl-2H-1,4-benzoxazin-3(4H)-one (4h) | 10.03 (s, 1H, NH), 6.81 (dd, 1H, Ar), 6.73–6.64 (m, 2H, Ar), 4.61–4.57 (m, 1H, CH), 1.89–1.83 (m, 2H, CH₂), 1.63–1.50 (m, 2H, CH₂), 0.98 (t, 3H, CH₃) | 168.4, 160.4, 143.6, 122.6, 116.2, 108.6, 105.1, 77.4, 32.4, 18.2, 13.6 | 209 (M⁺, 66), 167 (100), 138 (61) |

Biological Activities and Applications

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities.[10][11] This makes the benzoxazinone scaffold a privileged structure in drug discovery.

Antifungal Activity

Several 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives have been screened for their antifungal activity against various phytopathogenic fungi.[6] For instance, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and its N-acetyl derivative have shown complete inhibition of the mycelial growth of several fungal strains at a concentration of 200 mg L⁻¹.[6]

Anticancer Activity

The rigid and planar nature of the benzoxazinone core allows for intercalation into DNA, leading to DNA damage and apoptosis in tumor cells.[2] Derivatives have shown inhibitory activity against various cancer cell lines, including liver, breast, and lung cancer.[2][12][13] Some compounds have exhibited potent EGFR inhibitory activity, outperforming existing drugs like erlotinib.[2]

Table 3: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| c5 | Huh-7 (Liver Cancer) | 28.48 | [2] |

| c14 | Huh-7 (Liver Cancer) | 32.60 | [2] |

| c16 | Huh-7 (Liver Cancer) | 31.87 | [2] |

| c18 | Huh-7 (Liver Cancer) | 19.05 | [2] |

| 12g | Breast Cancer | 0.46 (EGFR inhibition) | [2] |

| 14b | A549 (Lung Cancer) | 7.59 | [12][13] |

| 14c | A549 (Lung Cancer) | 18.52 | [12][13] |

Anti-inflammatory and Analgesic Activities

Certain benzoxazinone derivatives have displayed significant anti-inflammatory and analgesic properties.[14] For example, a benzoxazinone-diclofenac hybrid showed potent anti-inflammatory activity with a 62.61% inhibition of rat paw edema and a 62.36% protection in acetic acid-induced writhings, with tolerable gastrointestinal toxicity.[14]

Signaling Pathway Involvement

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Nrf2-HO-1 Pathway

Some derivatives have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[15] This leads to a reduction in LPS-induced reactive oxygen species (ROS) production and alleviates microglial inflammation.[15]

Activation of the Nrf2-HO-1 pathway by this compound derivatives.

PI3K/mTOR Pathway

Derivatives of 4-phenyl-2H-benzo[b][6][14]oxazin-3(4H)-one have been identified as potent and orally active dual inhibitors of PI3K/mTOR.[16] The PI3K/Akt/mTOR signaling pathway is crucial for cancer cell growth and survival, and its inhibition represents a key therapeutic strategy.[16]

Inhibition of the PI3K/mTOR pathway by 4-phenyl-2H-benzo[b][6][14]oxazin-3(4H)-one derivatives.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. ejppri.eg.net [ejppri.eg.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Benzoxazinone synthesis [organic-chemistry.org]

- 9. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 10. ijfans.org [ijfans.org]

- 11. jddtonline.info [jddtonline.info]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2H-1,4-Benzoxazin-3(4H)-one chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2H-1,4-Benzoxazin-3(4H)-one, a heterocyclic compound that serves as a crucial building block for a variety of natural and synthetic organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.

Chemical Structure and Nomenclature

This compound is a benzoxazine derivative characterized by a benzene ring fused to an oxazine ring, which is a six-membered aliphatic ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, with a ketone group.

IUPAC Name: 4H-1,4-benzoxazin-3-one[1]

Synonyms: 2H-benzo[b][2][3]oxazin-3(4H)-one, 3,4-dihydro-2H-1,4-benzoxazin-3-one, 3-Oxo-4H-benzo[2][3]oxazine[1][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1][4][5] |

| Molecular Weight | 149.15 g/mol | [1] |

| CAS Number | 5466-88-6 | [1][6] |

| Melting Point | 173-175 °C | [6] |

| Solubility | Methanol: 25 mg/mL (clear, colorless) | [6] |

| Appearance | White to cream crystals or powder | [5] |

| InChI Key | QRCGFTXRXYMJOS-UHFFFAOYSA-N | [4][5][6] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound and its derivatives have been reported. A common and straightforward method involves the reaction of o-aminophenol with chloroacetyl chloride.

General Synthesis Protocol

A widely cited method for the synthesis of this compound involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate (NaHCO₃).

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Other synthetic strategies for benzoxazinone derivatives include palladium-catalyzed carbonylation and copper-catalyzed tandem reactions.[7]

Biological Activities and Signaling Pathways

The this compound scaffold is present in numerous compounds exhibiting a wide range of biological activities, making it a structure of significant interest in medicinal chemistry and drug discovery.[8][9] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[8][9][10][11]

Anticancer Activity

Certain derivatives of this compound have demonstrated notable anticancer properties.[11] For instance, a series of 1,2,3-triazole derivatives of this scaffold were found to inhibit the growth of Huh-7 liver cancer cells.[11] The proposed mechanism involves the intercalation of these rigid, planar molecules into tumor cell DNA, leading to DNA damage and subsequent apoptosis.[11] This process is marked by the upregulation of γ-H2AX, a marker of DNA double-strand breaks, and the activation of caspase-7, a key executioner caspase in the apoptotic pathway.[11]

DNA Damage and Apoptosis Induction Pathway:

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory effects, particularly in the context of neurodegenerative diseases.[12] Studies in microglial cells have shown that certain derivatives can mitigate the inflammatory response induced by lipopolysaccharide (LPS).[12] The mechanism is believed to involve the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[12] Activation of this pathway leads to a reduction in reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory cytokines.[12]

Nrf2-HO-1 Anti-inflammatory Pathway:

Caption: Anti-inflammatory signaling pathway.

Applications in Drug Discovery and Development

The versatile chemical nature and broad spectrum of biological activities make this compound and its derivatives promising scaffolds for the development of new therapeutic agents.[8][9] The rigid planar structure of the core is a desirable feature for designing molecules that can interact with biological targets such as DNA and protein active sites.[11] Its derivatives have been explored for various therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[8][9][10][11] Furthermore, the favorable safety profiles observed for some of these compounds in preliminary studies enhance their potential for further preclinical and clinical development.[11][12]

References

- 1. This compound | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | 17359-54-5 [smolecule.com]

- 3. This compound, 4-hydroxy-2,2-dimethyl- | C10H11NO3 | CID 165885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2H-1,4-苯并噁嗪-3(4H)-酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Benzoxazinone synthesis [organic-chemistry.org]

- 8. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Bioactivity of Eighteen Novel this compound Containing a Propanolamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2H-1,4-Benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-3(4H)-one core is a pivotal heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. Its prevalence in both naturally occurring bioactive compounds and synthetically derived molecules with a wide spectrum of pharmacological activities underscores its importance as a "privileged structure." This technical guide provides an in-depth exploration of the discovery and historical development of this versatile scaffold, detailing seminal synthetic methodologies, presenting key quantitative data, and visualizing the logical and experimental workflows that have defined its evolution. From its early recognition as a structural motif in plant defense compounds to its current status as a cornerstone for the development of targeted therapeutics, the history of this compound offers valuable insights into the enduring legacy of heterocyclic chemistry in modern scientific discovery.

Introduction: A Tale of Two Origins

The story of the this compound scaffold is not one of a single, dramatic discovery, but rather a gradual elucidation of its significance from two parallel streams of scientific inquiry: natural product chemistry and synthetic organic chemistry.

Natural Occurrence: The Benzoxazinoids

Long before its synthetic potential was fully realized, the 1,4-benzoxazinone core was being produced by nature. In cereals such as maize, wheat, and rye, a class of secondary metabolites known as benzoxazinoids play a crucial role in the plant's defense against pests and pathogens.[1] These compounds, which exist as glycosides in the intact plant tissue, are hydrolyzed upon tissue damage to release their bioactive aglycones, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA).[1] The investigation into these natural defense chemicals, which began in earnest in the mid-20th century, provided the first glimpse into the biological potential of the 1,4-benzoxazinone skeleton.[2]

Synthetic Milestones: The Rise of a Versatile Heterocycle

While the broader class of benzoxazines has been known for over a century, with early reports on related isomers like 4H-3,1-benzoxazin-4-ones dating back to 1902, the specific this compound ring system gained prominence through the development of efficient and reliable synthetic routes.[3] These methods unlocked the ability for chemists to systematically modify the core structure, leading to the exploration of its vast chemical space and the subsequent discovery of its wide-ranging biological activities.[4][5] This has led to its classification as a privileged scaffold in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, antifungal, and kinase-inhibiting agents.[5][6][7]

The following sections will delve into the key historical developments, provide detailed experimental protocols for foundational syntheses, and summarize the physicochemical and biological data that characterize this important heterocyclic core.

Historical Timeline

The journey of this compound from a natural curiosity to a synthetic workhorse can be visualized through a series of key milestones.

Foundational Synthetic Protocols

The accessibility of the this compound core is largely due to two robust and versatile synthetic strategies. These methods provide the foundation upon which countless derivatives have been built.

Method 1: Cyclization of o-Aminophenol with Chloroacetyl Chloride

This direct, two-step approach is one of the most common methods for the synthesis of the parent scaffold. It involves an initial N-acylation of o-aminophenol, followed by an intramolecular Williamson ether synthesis (cyclization).

Experimental Protocol:

-

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-chloroacetamide

-

To a stirred solution of o-aminophenol (1.0 eq) in a suitable solvent (e.g., acetone, THF) at 0-5 °C, add a mild base such as anhydrous potassium carbonate (K₂CO₃, 1.1 eq).[8]

-

Add chloroacetyl chloride (1.0 eq) dropwise to the mixture, ensuring the temperature remains below 10 °C.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate, N-(2-hydroxyphenyl)-2-chloroacetamide, which can often be used in the next step without further purification.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude N-(2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).[8]

-

Add a base, typically anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[9]

-

Method 2: Reductive Cyclization of 2-Nitrophenol Derivatives

This alternative two-step strategy is also widely employed and is particularly useful for creating substituted benzoxazinones. It begins with an O-alkylation of a 2-nitrophenol, followed by a reduction of the nitro group which spontaneously cyclizes to form the lactam ring.

Experimental Protocol:

-

Step 1: Synthesis of Alkyl 2-(2-nitrophenoxy)acetate

-

In a round-bottom flask, dissolve 2-nitrophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF.

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture at room temperature for 15-30 minutes.

-

Add an alkyl 2-haloacetate, such as methyl bromoacetate (1.1 eq), to the suspension.

-

Heat the reaction to reflux and stir for 6-12 hours, monitoring completion by TLC.

-

After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure.

-

The resulting crude ester can be purified by column chromatography or used directly in the next step.

-

-

Step 2: Reductive Cyclization to this compound

-

Dissolve the alkyl 2-(2-nitrophenoxy)acetate intermediate (1.0 eq) in a suitable solvent, such as acetic acid or ethanol.[10]

-

Add a reducing agent. A common and effective system is iron powder (Fe, 4-6 eq) in acetic acid.[10] Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

-

Heat the reaction mixture to reflux for 2-4 hours. The reduction of the nitro group to an amine is followed by spontaneous intramolecular aminolysis of the ester to form the lactam ring.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter it through a pad of celite to remove the catalyst/iron salts.

-

Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data

The following tables summarize key quantitative data for the parent this compound scaffold and selected bioactive derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5466-88-6 | N/A |

| Molecular Formula | C₈H₇NO₂ | N/A |

| Molecular Weight | 149.15 g/mol | N/A |

| Melting Point | 173-175 °C | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in methanol, toluene | N/A |

Table 2: Selected Bioactive Derivatives and Their Activities

| Derivative | Target/Activity | IC₅₀ / Potency | Reference |

| Compound 12g | EGFR Inhibitor (Anticancer) | 0.46 µM | [6] |

| Compound 14n | Mineralocorticoid Receptor Antagonist | 41 nM | [6] |

| Compound 6 | PI3Kα Inhibitor (Anticancer) | 0.63 nM | [5] |

| Compound 32k | CDK9 Inhibitor (Anticancer) | N/A (Potent activity reported) | N/A |

| Compound 7d | Acetylcholinesterase (AChE) Inhibitor | Kᵢ = 20.2 µM | [7] |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Antifungal | Complete inhibition at 200 mg/L | N/A |

Conclusion and Future Outlook

The this compound scaffold has traced a remarkable path from its origins as a plant-derived defense molecule to its current standing as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its conformational rigidity and capacity for diverse functionalization, has cemented its role as a privileged structure for the generation of novel bioactive compounds. The historical progression from broad-spectrum biocides to highly selective kinase inhibitors illustrates a clear trend towards rational drug design, a journey powered by a deepening understanding of the scaffold's structure-activity relationships.

For researchers, scientists, and drug development professionals, the this compound core continues to represent a fertile ground for innovation. Future research will likely focus on leveraging computational methods for the de novo design of next-generation derivatives, exploring novel biological targets, and expanding its application into new therapeutic areas. The rich history and robust chemistry of this exceptional scaffold ensure that it will remain a molecule of significant interest for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Evolution of benzoxazinone biosynthesis and indole production in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Natural Occurrence and Biological Significance of 2H-1,4-Benzoxazin-3(4H)-one in the Plant Kingdom: A Technical Guide

Abstract

2H-1,4-Benzoxazin-3(4H)-one, commonly known as DIBOA, and its derivatives are a class of plant secondary metabolites crucial for defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the natural occurrence of these benzoxazinoids in the plant kingdom, with a particular focus on their biosynthesis, quantification, and role in signaling pathways. Detailed experimental protocols for their extraction and analysis are provided, and key signaling pathways are visualized to facilitate a deeper understanding of their biological functions. All quantitative data have been summarized in structured tables for comparative analysis.

Introduction

Benzoxazinoids, including this compound (DIBOA) and its methoxy derivative DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one), are a group of indole-derived defensive compounds.[1] Primarily found in the Poaceae family, which includes major crops like maize, wheat, and rye, these compounds are also present in some dicotyledonous plants.[1][2] Stored as inactive glucosides in plant vacuoles, they are rapidly converted to their toxic aglycone forms upon tissue damage by endogenous β-glucosidases.[3][4] This activation is a key component of the plant's induced defense system. This guide will delve into the distribution, biosynthesis, analytical methodologies, and signaling functions of these important natural products.

Natural Occurrence and Distribution

The distribution of this compound and its derivatives is widespread within the plant kingdom, though concentrations vary significantly between species, tissues, and developmental stages.

Distribution in Plant Families

Benzoxazinoids are most famously associated with the Poaceae (grass) family, where they have been extensively studied in maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1][2] However, their presence is not limited to grasses. They have also been identified in several dicot families, including:

Quantitative Data on Benzoxazinoid Content

The concentration of DIBOA and its derivatives can vary based on the plant species, tissue type, age of the plant, and environmental conditions. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of DIBOA and DIMBOA in Maize (Zea mays) Seedlings

| Compound | Tissue | Concentration | Reference |

| DIMBOA | Shoot | 10 to 30 mM | [3] |

| DIMBOA | Root | 0.5 to 15 mM | [3] |

Table 2: Concentration of Benzoxazinoids in Wheat (Triticum aestivum) and Rye (Secale cereale)

| Plant | Compound | Tissue | Concentration | Reference |

| Wheat | DIBOA & DIMBOA | - | Up to 13 mmol/kg fresh weight | [2] |

| Rye | DIBOA & DIMBOA | - | Up to 19 mmol/kg fresh weight | [2] |

| Rye | (G)DIBOA | Aboveground tissue | Dominant benzoxazinoid | [1] |

| Rye | (G)DIMBOA | Roots | Dominant benzoxazinoid | [1] |

| Wheat & Rye | DIBOA & HBOA-diglycosides | Kernels | Up to 0.15 nmol in dry matter | [1] |

Table 3: Concentration of DIBOA in Dicotyledonous Plants

| Plant Species | Family | Tissue | DIBOA Concentration | Reference |

| Calceolaria thyrsiflora | Scrophulariaceae | Leaves | 145 mmol kg⁻¹ dry wt | [5] |

| Calceolaria thyrsiflora | Scrophulariaceae | Flowers | 161 mmol kg⁻¹ dry wt | [5] |

| Stenandrium dulce | Acanthaceae | Leaves | 9.25 mmol kg⁻¹ fr. wt | [5] |

Biosynthesis of this compound and its Derivatives

The biosynthesis of DIBOA and DIMBOA begins with the precursor indole-3-glycerol phosphate, a branch point from tryptophan biosynthesis.[1] The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster.[3]

The key steps in the biosynthesis are:

-

Indole formation: BX1 converts indole-3-glycerol phosphate to indole.[3]

-

Hydroxylation: A series of four cytochrome P450 enzymes (BX2 to BX5) catalyze the consecutive hydroxylation of indole to form DIBOA.[3]

-

Glucosylation: DIBOA is stabilized by glucosylation, a reaction catalyzed by UDP-glucosyltransferases (UGTs) BX8 and BX9, to form DIBOA-Glc.[3]

-

Conversion to DIMBOA-Glc: In plants that produce DIMBOA, DIBOA-Glc is further hydroxylated by the 2-oxoglutarate-dependent dioxygenase (ODD) BX6.[3] The resulting intermediate is then methylated by the O-methyltransferase (OMT) BX7 to yield DIMBOA-Glc.[3]

Further modifications to the core benzoxazinoid structure can occur, leading to a diversity of related compounds.[1]

Figure 1. Biosynthetic pathway of DIBOA and DIMBOA.

Experimental Protocols

Accurate quantification and characterization of this compound and its derivatives are essential for research in this field. The following sections detail common methodologies for their extraction and analysis.

Extraction from Plant Material

A general protocol for the extraction of benzoxazinoids from plant tissues is as follows:

-

Sample Preparation: Flash-freeze fresh plant material in liquid nitrogen and grind to a fine powder.

-

Extraction Solvent: Use a mixture of methanol, water, and formic acid (e.g., 70:30:0.1 v/v/v).[5][6]

-

Extraction Procedure:

-

Dilution: Depending on the concentration, the extract may need to be diluted prior to analysis.[5][6]

Figure 2. General workflow for benzoxazinoid extraction.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of benzoxazinoids.

-

Mobile Phase: A gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is common.[5][6][8][9]

-

Detection: A photodiode array (PDA) detector is often used for detection.[5][6]

Example HPLC Gradient:

| Time (min) | % Aqueous (0.1% Formic Acid) | % Acetonitrile |

| 0 | 90 | 10 |

| 18 | 40 | 60 |

| 18.2 | 20 | 80 |

| 20 | 20 | 80 |

| 20.2 | 90 | 10 |

| 26 | 90 | 10 |

| This is an example gradient and may require optimization for specific applications.[9] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of benzoxazinoids, especially in complex matrices.

-

Ionization: Electrospray ionization (ESI) is commonly used.[5][6]

-

Mass Analyzer: A triple quadrupole or quadrupole time-of-flight (QTOF) mass spectrometer allows for targeted analysis (Multiple Reaction Monitoring - MRM) or high-resolution mass detection.

-

Data Acquisition: Data-dependent acquisition can be used to trigger MS/MS scans for the identification of unknown benzoxazinoids.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of novel benzoxazinoids.[1][11] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the chemical structure and stereochemistry of the isolated compounds.[11]

Role in Plant Signaling Pathways

This compound and its derivatives are not only direct defense compounds but also play a role in plant signaling, modulating various physiological responses.

Induction of Callose Deposition

DIMBOA is a key signaling molecule in the induction of callose deposition at the site of aphid feeding or pathogen attack.[3][12][13] Callose acts as a physical barrier, strengthening the cell wall and limiting the spread of pathogens and access of insects to the phloem.[3] Interestingly, the methylated derivative HDMBOA-Glc does not induce callose deposition, suggesting a high degree of specificity in this signaling pathway.[3][12]

Figure 3. DIMBOA-mediated induction of callose deposition.

Crosstalk with Phytohormone Signaling

Benzoxazinoids interact with major phytohormone signaling pathways, including those of auxin and jasmonic acid (JA).

-

Auxin Signaling: DIBOA and its degradation product BOA have been shown to inhibit the binding of auxin to its receptors, thereby interfering with auxin-induced growth.[14] This suggests a role for benzoxazinoids in modulating plant development.

-

Jasmonic Acid (JA) Signaling: There is significant crosstalk between benzoxazinoid biosynthesis and JA signaling, a key pathway in plant defense against herbivores.[15] JA can induce the expression of Bx genes, leading to increased benzoxazinoid accumulation.[12] This represents a synergistic interaction that enhances the plant's defensive capabilities.

Figure 4. Crosstalk between benzoxazinoid and hormone signaling.

Conclusion

This compound and its derivatives are multifaceted compounds that play a vital role in the chemical ecology of many plant species. Their functions extend beyond direct toxicity to pests and pathogens to include intricate roles in plant signaling networks. A thorough understanding of their biosynthesis, distribution, and biological activity is crucial for leveraging these natural products in crop protection and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

- 1. Benzoxazine oligomers: evidence for a helical structure from solid-state NMR spectroscopy and DFT-based dynamics and chemical shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chimia.ch [chimia.ch]

- 13. Maize Carbohydrate partitioning defective1 impacts carbohydrate distribution, callose accumulation, and phloem function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome-Wide Identification and Expression Analysis of Bx Involved in Benzoxazinoids Biosynthesis Revealed the Roles of DIMBOA during Early Somatic Embryogenesis in Dimocarpus longan Lour [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in diverse areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives can be achieved through several strategic routes. A common and effective method involves a two-step process starting from substituted 2-nitrophenols.

A generalized synthetic workflow is depicted below:

Caption: General synthetic workflow for 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.

Further modifications, such as the introduction of a 1,2,3-triazole moiety, have been explored to enhance the biological activity of the core structure. This often involves the synthesis of an alkyne- or azide-functionalized benzoxazinone, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1]

Quantitative Biological Activity

The therapeutic potential of this compound derivatives has been quantified across various biological assays. The following tables summarize key in vitro and in vivo data for representative compounds.

Anticancer Activity

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| c5 | Huh-7 (Liver Cancer) | MTT | 28.48 | [1] |

| c14 | Huh-7 (Liver Cancer) | MTT | 32.60 | [1] |

| c16 | Huh-7 (Liver Cancer) | MTT | 31.87 | [1] |

| c18 | Huh-7 (Liver Cancer) | MTT | 19.05 | [1] |

| 8d-1 | PI3Kα | Kinase Assay | 0.00063 | [2] |

Anti-inflammatory Activity

| Compound ID | Cell Line | Assay | Parameter Measured | Inhibition/Effect | Reference |

| e2 | BV-2 (Microglia) | Griess Assay | NO Production | Significant Reduction | [3] |

| e16 | BV-2 (Microglia) | Griess Assay | NO Production | Significant Reduction | [3] |

| e20 | BV-2 (Microglia) | Griess Assay | NO Production | Significant Reduction | [3] |

Anticonvulsant Activity

| Compound ID | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 4b | Maximal Electroshock (MES) | 31.7 | 7.2 | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, enabling researchers to replicate and build upon these findings.

Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones

This protocol outlines a general two-step synthesis.

Step 1: O-alkylation of 2-nitrophenols

-

To a solution of the appropriately substituted 2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for a designated period.

-

Add the corresponding methyl 2-bromoalkanoate dropwise to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting 2-nitro ester intermediate by column chromatography or recrystallization.

Step 2: Reductive Cyclization

-

Dissolve the purified 2-nitro ester intermediate in a suitable solvent (e.g., ethanol, methanol).

-

Add a reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid) or a catalyst for hydrogenation (e.g., Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst or iron residues.

-

Evaporate the solvent under reduced pressure.

-

Purify the final 2-alkyl-2H-1,4-benzoxazin-3(4H)-one product by column chromatography or recrystallization.

Antifungal Activity Assessment (Mycelium Growth Rate Method)

-

Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

-

Incorporate the test compounds at the desired concentrations into the molten PDA medium.

-

Pour the medium into sterile Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at an appropriate temperature for several days.

-

Measure the radial growth of the fungal mycelium in both the treated and control plates.

-

Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treated group.[5]

Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow of the MTT assay for cytotoxicity assessment.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticonvulsant Activity Assessment (Maximal Electroshock Test)

The maximal electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity.

-

Administer the test compounds intraperitoneally (i.p.) to mice.

-

After a set period (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via auricular electrodes.[7]

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hind limb extension is considered a positive result.

-

Determine the median effective dose (ED50) for protection against MES-induced seizures.

-

Assess neurotoxicity using the rotarod test to determine the median toxic dose (TD50).

-

Calculate the protective index (PI = TD50/ED50) to evaluate the compound's margin of safety.[4]

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the biological effects of this compound derivatives. Understanding these mechanisms is crucial for rational drug design and development.

Nrf2-HO-1 Pathway Activation

Certain 1,2,3-triazole-modified this compound derivatives have demonstrated anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway in microglial cells.[3]

Caption: Activation of the Nrf2-HO-1 pathway by benzoxazinone derivatives.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. The benzoxazinone derivatives can inhibit the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1, leading to their transcription and subsequent anti-inflammatory effects.[3][8]

PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 4-phenyl-2H-benzo[b][4][9]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[2]

References

- 1. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

- 6. MTT (Assay protocol [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 2H-1,4-Benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the core heterocyclic compound, 2H-1,4-Benzoxazin-3(4H)-one. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for data acquisition.

Chemical Structure and Properties

This compound is a bicyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] It has a melting point of 173-175 °C.[1]

Caption: Chemical structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.66 | s | 1H | N-H |

| 6.83 | m | 4H | Ar-H |

| 4.46 | s | 2H | O-CH₂ |

Note: The aromatic region (Ar-H) is complex and may not be a simple singlet as suggested by some literature. A multiplet is expected due to the different electronic environments of the four aromatic protons.[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.0 - 175.0 | C=O (Amide) |

| 140.0 - 150.0 | C-N (Aromatic) |

| 115.0 - 140.0 | C (Aromatic) |

| 110.0 - 125.0 | C-O (Aromatic) |

| 60.0 - 70.0 | O-CH₂ |

Note: Predicted chemical shift ranges based on typical values for similar functional groups.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Strong, Broad | N-H Stretch |

| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) |

| 1670 - 1700 | Strong | C=O Stretch (Amide) |

| 1500 - 1600 | Medium to Strong | C=C Stretch (Aromatic) |

| 1200 - 1300 | Strong | C-O Stretch (Ether) |

| 1100 - 1250 | Strong | C-N Stretch |

Note: Characteristic absorption bands expected for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 149 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [M - COH]⁺ |

Source: PubChem CID 72757[3]

Experimental Protocols

Synthesis of this compound

A common and convenient method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the reaction of an o-aminophenol with chloroacetyl chloride.[2]

Procedure:

-

A mixture of o-aminophenol (1 equivalent) and a suitable base (e.g., anhydrous potassium carbonate) is prepared in a dry solvent such as acetone.

-

The mixture is cooled in an ice bath.

-

Chloroacetyl chloride (1.15 equivalents) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to come to room temperature and then refluxed for several hours.

-

Upon cooling, the product crystallizes and can be collected by filtration.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one. It includes detailed experimental protocols, structured data tables for key quantitative information, and visualizations of relevant chemical and biological pathways to support advanced research and development.

Chemical Identity and Properties

This compound, a heterocyclic building block, is integral to the synthesis of various natural and synthetic organic compounds.[1][2][3][4][5][6] It serves as a foundational scaffold in medicinal chemistry due to its presence in molecules with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][7][8][9] The compound is characterized by a benzene ring fused to an oxazine moiety.[10]

Table 1: Core Identifiers and Physical Properties

| Property | Value |

| CAS Number | 5466-88-6[1][2][3][10][11][12][13] |

| IUPAC Name | 3,4-dihydro-2H-1,4-benzoxazin-3-one |

| Synonyms | 4H-Benzo[14][15]oxazin-3-one, 2H-1,4-Benzoxazin-3-one[10] |

| Molecular Formula | C₈H₇NO₂[10][11][13][16] |

| Molecular Weight | 149.15 g/mol [7][11][17] |

| Appearance | White to cream or off-white crystalline powder or flakes.[1][10] |

| Melting Point | 170.0-176.0 °C; 173-175 °C[1][2][3][4][5][6][11][12]; 174 °C[16] |

| Boiling Point | 337.7 ± 31.0 °C (Predicted)[1] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 12.89 ± 0.20 (Predicted)[1] |

| Solubility | Soluble in methanol (25 mg/mL, clear, colorless).[1][2][3][6][11] Also soluble in other organic solvents like ethanol and acetone, with limited solubility in water.[10] |

| InChI Key | QRCGFTXRXYMJOS-UHFFFAOYSA-N[2][3][10][11][13][18] |

| SMILES | O=C1COC2=CC=CC=C2N1[2][3][11][16] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound and its derivatives.

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹H NMR | Data for derivatives are available, for example, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one shows signals at δ (ppm): 10.04 (s, 1H, NH), 7.00–6.87 (m, 4H, Ar), 4.52 (dd, 1H, CH), 1.99–1.89 (m, 2H, CH₂), 1.10 (t, 3H, CH₃).[15] |

| ¹³C NMR | For the 2-ethyl derivative, characteristic peaks appear at δ (ppm): 168.8, 142.9, 126.3, 124.1, 122.4, 117.0, 115.9, 78.0, 23.9, 9.4.[15] |

| Mass Spec (MS) | GC/MS analysis of the 2-ethyl derivative shows a molecular ion peak (M⁺) at m/z 177.[15] The base peak is often observed at m/z 120.[7][15] |

| Infrared (IR) | Spectra can be obtained via techniques like Mull or ATR-IR.[7] Key absorptions are expected for N-H, C=O (amide), and C-O-C stretching. |

| UV-Vis | λmax: 286 nm (in Ethanol).[1][12] |

Chemical Synthesis and Reactivity

This compound is a stable compound under normal conditions.[10] It is a key intermediate for synthesizing a wide range of derivatives.[1][2][3][4][5][6] A common and efficient method for its synthesis involves the reaction of o-aminophenol with chloroacetyl chloride.[1][3][4][5] The core structure can be functionalized at various positions to create derivatives with enhanced biological activities.[7][14]

Biological Activity and Signaling Pathways

Derivatives of this compound exhibit a broad spectrum of biological activities. They have shown notable potential as antifungal agents, particularly against Candida albicans, and as anti-inflammatory agents.[9][14][19] Recent studies have demonstrated that certain derivatives can induce DNA damage in tumor cells and alleviate microglial inflammation by activating the Nrf2-HO-1 signaling pathway.[8]

The Nrf2-HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[20][21] Under stress conditions, the transcription factor Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This action initiates the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which plays a key role in anti-inflammatory and antioxidant responses.[12][22]

Experimental Protocols

Synthesis of this compound[4][5][26]

This protocol describes a general two-step synthesis from o-aminophenol.

-

Step 1: N-Acylation.

-

Dissolve o-aminophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or butanone in a round-bottom flask.

-

Add a base, for example, potassium carbonate (K₂CO₃) or aqueous sodium bicarbonate (NaHCO₃) (1.5 eq).

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-hydroxyphenyl)-2-chloroacetamide.

-

-

Step 2: Intramolecular Cyclization.

-

Dissolve the crude intermediate from Step 1 in an anhydrous solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.[23]

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Melting Point Determination[1][3][11][16][17]

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[15]

-

Measurement:

-

Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[1]

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.[1]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).

-

NMR Spectroscopy[2][12][15][18][22]

-

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2][11][14]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[17]

-

Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument on the deuterium signal of the solvent.

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

Fourier-Transform Infrared (FTIR) Spectroscopy[10][14][27][28][29]

-

Attenuated Total Reflectance (ATR) Method (for solids):

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the powdered solid sample directly onto the ATR crystal.

-

Apply pressure using the clamp to ensure good contact between the sample and the crystal.[10]

-

Collect the sample spectrum.

-

-

KBr Pellet Method (for solids):

-

Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[10][24]

-

Place the mixture into a pellet die and use a hydraulic press to form a transparent or translucent pellet.[10][24]

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)[20][30][31][32][33]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase.

-

Detection (MS): As the compound elutes from the column, it enters the mass spectrometer's ion source. It is typically ionized by electron impact (EI), causing it to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance, generating a mass spectrum that serves as a molecular fingerprint.[25][26]

Safety Information

This compound is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and a dust mask.[1][2]

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pennwest.edu [pennwest.edu]

- 4. jocpr.com [jocpr.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound 99 5466-88-6 [sigmaaldrich.com]

- 7. This compound linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-inflammatory activity of this compound derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bulky 1,4-benzoxazine derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. organomation.com [organomation.com]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Candida albicans properties of novel benzoxazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective... [wisdomlib.org]

- 22. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. jascoinc.com [jascoinc.com]

- 25. cires1.colorado.edu [cires1.colorado.edu]

- 26. tsapps.nist.gov [tsapps.nist.gov]

The Diverse Biological Activities of the 2H-1,4-Benzoxazin-3(4H)-one Scaffold: A Technical Guide

The 2H-1,4-Benzoxazin-3(4H)-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] This technical guide provides an in-depth overview of the key biological activities associated with this scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support researchers and drug development professionals.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The rigid, planar structure of this scaffold is thought to facilitate intercalation into DNA, leading to DNA damage and subsequent cell death pathways such as apoptosis and autophagy.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives, presented as IC50 values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| c5 | Huh-7 (Liver Cancer) | 28.48 | [1] |

| c14 | Huh-7 (Liver Cancer) | 32.60 | [1] |

| c16 | Huh-7 (Liver Cancer) | 31.87 | [1] |

| c18 | Huh-7 (Liver Cancer) | 19.05 | [1] |

| 12g | Breast Cancer Lines | 0.46 (EGFR inhibition) | [1] |

| 5b | MCF-7 (Breast Cancer) | 17.08 µg/mL | [1] |

| 5b | HeLa (Cervical Cancer) | 15.38 µg/mL | [1] |

| 3c | A549 (Lung Cancer) | 3.29 | [1] |

| 14b | A549 (Lung Cancer) | 7.59 | [4] |

| 14c | A549 (Lung Cancer) | 18.52 | [4] |

| 8d-1 | PI3Kα | 0.00063 | [5] |

| 32k | CDK9 | Potent Inhibition | [6] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., A549, Huh-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[7]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[7]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: DNA Damage and Apoptosis Induction

The anticancer activity of certain this compound derivatives is attributed to their ability to induce DNA damage, leading to the activation of apoptotic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2H-1,4-Benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound class, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. The primary mechanisms implicated in their anticancer activity include the induction of DNA damage, inhibition of key enzymes involved in cell cycle regulation and signaling, and modulation of apoptosis and autophagy.

DNA Intercalation and Damage

The rigid, planar structure of the this compound core is believed to facilitate intercalation into DNA, leading to DNA damage and subsequent cell death.[1] Several studies have synthesized derivatives, often linked to other heterocyclic moieties like 1,2,3-triazoles, and evaluated their ability to induce DNA damage and apoptosis in cancer cells.[1][2]

Experimental Workflow: Evaluation of Anticancer Activity

Caption: Workflow for the synthesis and evaluation of anticancer properties of this compound derivatives.

Enzyme Inhibition

CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target in hematologic malignancies. A novel series of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives has been identified as potent and selective CDK9 inhibitors.[5]

The PI3K/Akt/mTOR signaling pathway is crucial for cancer cell growth and survival. A derivative of 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one, compound 8d-1 , was identified as a potent pan-class I PI3K/mTOR dual inhibitor with an IC50 of 0.63 nM against PI3Kα.[6] This compound demonstrated significant efficacy in HeLa and A549 tumor xenograft models.[6]

An amide hybrid of this compound exhibited potent inhibitory activity against EGFR with an IC50 value of 0.46 μM, showing superior efficacy against breast cancer cell lines compared to erlotinib.[1]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Target/Cell Line | Activity (IC50/Ki) | Reference |

| Imidazole derivative 9c | MV4-11 (acute myeloid leukemia) | Potent anti-leukemic agent | [3] |

| c5 | Huh-7 (liver cancer) | 28.48 μM | [1] |

| c14 | Huh-7 (liver cancer) | 32.60 μM | [1] |

| c16 | Huh-7 (liver cancer) | 31.87 μM | [1] |

| c18 | Huh-7 (liver cancer) | 19.05 μM | [1] |

| 12g (amide hybrid) | EGFR | 0.46 μM | [1] |

| 14b | A549 (lung cancer) | 7.59 ± 0.31 μM | [2] |

| 14c | A549 (lung cancer) | 18.52 ± 0.59 μM | [2] |

| 8d-1 | PI3Kα | 0.63 nM | [6] |

| 32k | CDK9 | Selective inhibitor | [5] |

Anti-inflammatory Activity

Derivatives of this compound have shown promise in the treatment of neuroinflammatory conditions by modulating key inflammatory pathways in microglial cells.

Nrf2-HO-1 Signaling Pathway

Several this compound derivatives, particularly those modified with a 1,2,3-triazole moiety, have been shown to significantly activate the Nrf2-HO-1 pathway.[7] This activation leads to a reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and alleviates microglial inflammation.[7][8] These compounds effectively reduced the production of nitric oxide (NO) and the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7][9]

Signaling Pathway: Nrf2-HO-1 Activation

Caption: Activation of the Nrf2-HO-1 pathway by this compound derivatives, leading to reduced inflammation.

Central Nervous System (CNS) Activity

The this compound scaffold has been utilized to develop agents targeting various receptors in the central nervous system, suggesting potential applications in treating psychiatric disorders.

Serotonin Receptor Modulation

Derivatives of 1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their binding affinity and functional activity at serotonin receptors.

-

5-HT1A and 5-HT2A Receptors: Arylpiperazine derivatives have shown high affinity for both 5-HT1A (Ki = 1.25-54 nM) and 5-HT2A (Ki = 27-85 nM) receptors, acting as antagonists or partial agonists.[10]

-

5-HT3 Receptors: A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been developed as potent and long-acting 5-HT3 receptor antagonists, with one compound exhibiting a Ki of 0.019 nM.[11]

Other CNS Targets

-

Human Acetylcholinesterase (hAChE): A derivative of this compound was identified as a non-competitive inhibitor of hAChE with a Ki value of 20.2 ± 0.9 μM, indicating potential for Alzheimer's disease treatment.[7]

-

Dopamine D2 and Serotonin Receptors: One derivative showed strong activity against dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting its potential as a lead compound for complex neuropsychiatric disorders.

Other Biological Activities

In addition to the major therapeutic areas highlighted above, derivatives of this compound have been reported to possess a range of other biological activities, including:

-

Antimicrobial and Antifungal Activity: Various derivatives have demonstrated antibacterial and antifungal properties.[1][12]

-

Antioxidant Activity: Some compounds have shown antioxidant potential.[13]

-

Antidiabetic Activity: In silico studies have suggested that certain derivatives may act as inhibitors of pancreatic α-amylase and intestinal α-glucosidase, indicating potential for antidiabetic applications.[12]

-